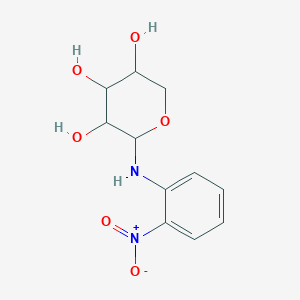
N-(2-nitrophenyl)-beta-D-xylopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-beta-D-xylopyranosylamine, also known as Nitrophenyl-Xyloside (NPX), is a chemical compound used in scientific research to study the activity of enzymes involved in glycosylation. Glycosylation is a process in which sugar molecules are added to proteins, lipids, or other molecules, which can affect their structure or function. NPX is a substrate, or a molecule that is acted upon by an enzyme, for glycosyltransferases, which are enzymes that transfer sugar molecules from one molecule to another.
作用機序
When NPX is acted upon by a glycosyltransferase enzyme, the sugar molecule attached to the xylose group is transferred to another molecule, such as a protein or lipid. This process can affect the structure or function of the molecule, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPX are dependent on the specific glycosyltransferase enzyme that is being studied. For example, the addition of a sugar molecule to a protein can affect its stability, localization, and interaction with other molecules. In some cases, glycosylation can also affect the biological activity of a protein, such as its ability to bind to a receptor or enzyme.
実験室実験の利点と制限
One advantage of using NPX in lab experiments is that it is a well-characterized substrate that can be used to measure the activity of specific glycosyltransferases. It is also relatively easy to synthesize and purify. However, one limitation is that the glycosylation of NPX may not accurately reflect the glycosylation of endogenous substrates in cells, which can be more complex and difficult to study.
将来の方向性
There are several future directions for research involving NPX. One area of interest is the development of new glycosyltransferase inhibitors, which could have therapeutic applications in diseases such as cancer and autoimmune disorders. Another area of research is the study of glycosylation pathways in different cell types and tissues, which could provide insight into the role of glycosylation in normal and disease states. Finally, the development of new techniques for measuring glycosylation in vivo could lead to new diagnostic and therapeutic tools for a variety of diseases.
合成法
NPX can be synthesized using a multi-step process involving the reaction of xylose with nitrophenylamine. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
NPX is used in a variety of scientific research applications, including the study of glycosylation pathways in cells and the characterization of glycosyltransferase enzymes. It can be used to measure the activity of specific glycosyltransferases in vitro, which can provide insight into their role in cellular processes such as protein folding, signaling, and immune response.
特性
IUPAC Name |
2-(2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-3-1-2-4-7(6)13(17)18/h1-4,8-12,14-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWBFBBGLVSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
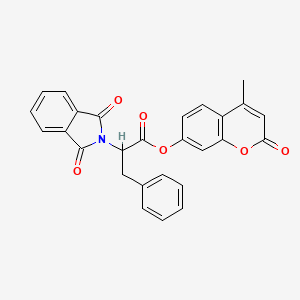
![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)
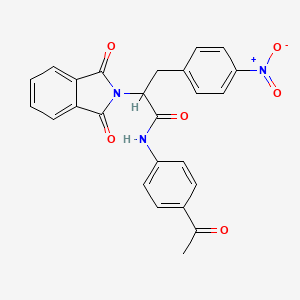
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)


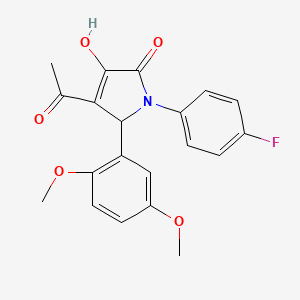
![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)
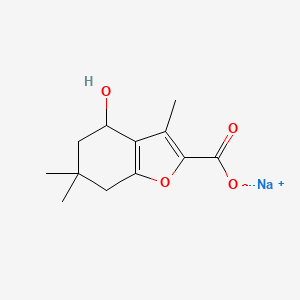
![N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5170510.png)
![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
![1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5170520.png)
